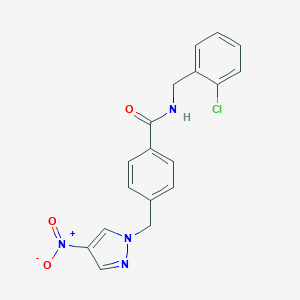
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid (ATC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidine-4-carboxylic acid derivatives, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and diabetes. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Wirkmechanismus
The exact mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and glucose metabolism. 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of hexokinase, which is involved in glucose metabolism, and thymidylate synthase, which is involved in DNA synthesis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to activate AMP-activated protein kinase (AMPK), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid and to identify its molecular targets. Finally, future studies could investigate the potential of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of thienylacetic acid with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of thienylacetic acid with thiosemicarbazide, followed by oxidation with potassium permanganate. The yield of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid using these methods ranges from 30-80%.
Eigenschaften
Produktname |
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
Molekularformel |
C10H11NO3S2 |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
3-acetyl-2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-8(10(13)14)5-16-9(11)7-2-3-15-4-7/h2-4,8-9H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
VBILXBSDNKZKIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O |
Kanonische SMILES |
CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)

![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)


![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)




![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)